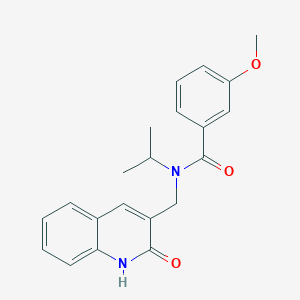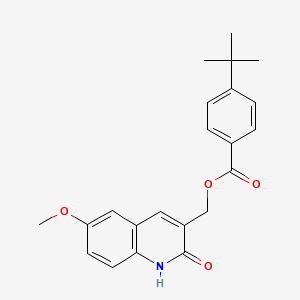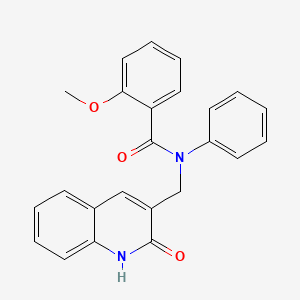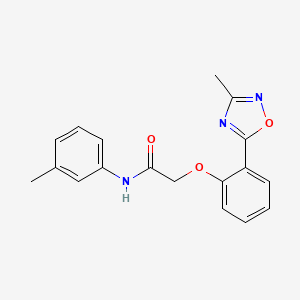
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide, also known as MTOA, is a compound that has been widely researched for its potential applications in various fields of science.
Applications De Recherche Scientifique
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been studied for its potential use as an anti-inflammatory agent, with research suggesting that it may be effective in reducing inflammation in the body.
Mécanisme D'action
The mechanism of action of 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This can lead to a reduction in the growth and proliferation of cancer cells, as well as a decrease in inflammation.
Biochemical and Physiological Effects:
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer growth. Additionally, 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been shown to have a range of potential applications in various fields of science. However, one limitation is that its mechanism of action is not yet fully understood, which may limit its effectiveness in certain contexts.
Orientations Futures
There are a number of potential future directions for research on 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide. One area of focus could be on further understanding its mechanism of action, which could lead to the development of more targeted and effective therapies. Additionally, research could focus on developing new synthetic methods for 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide, which could improve its availability and reduce its cost. Finally, research could explore the potential use of 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide in combination with other drugs or therapies, which could enhance its effectiveness in treating various conditions.
Méthodes De Synthèse
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide can be synthesized using a combination of chemical reactions. The first step involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-methyl-1,2,4-oxadiazole-5-carbonyl chloride. This is then reacted with 2-(2-hydroxyphenoxy)acetic acid to form 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide.
Propriétés
IUPAC Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-5-7-14(10-12)20-17(22)11-23-16-9-4-3-8-15(16)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFGRBWGCRVFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/no-structure.png)
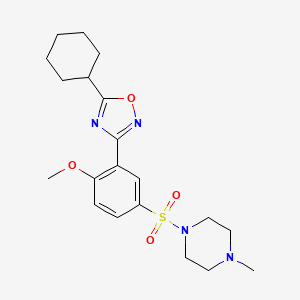
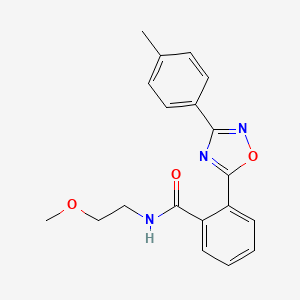
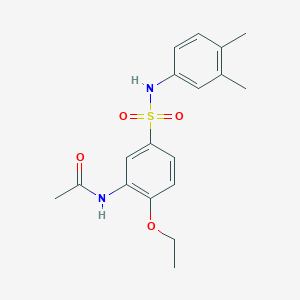

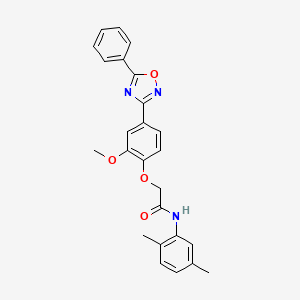
![3-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690143.png)


